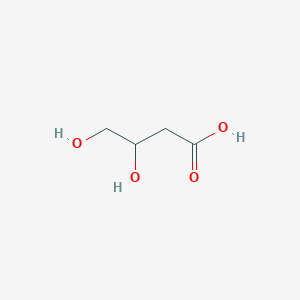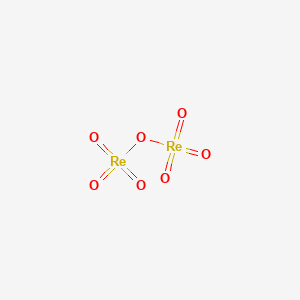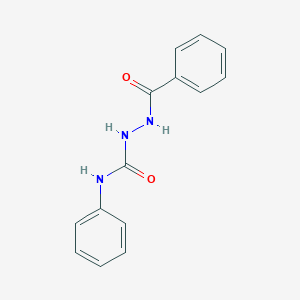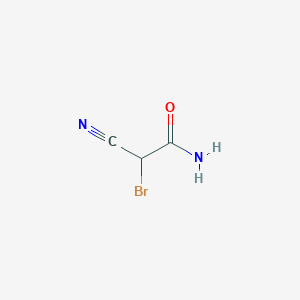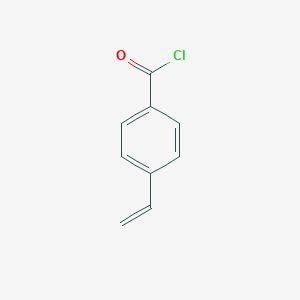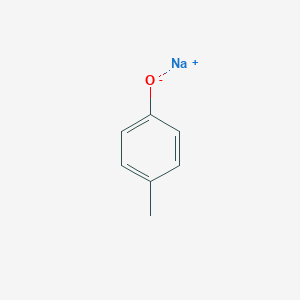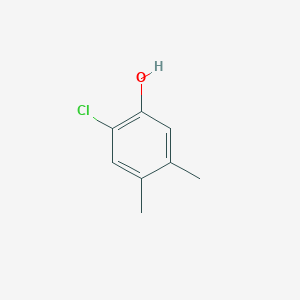
2-氯-4,5-二甲基苯酚
描述
2-Chloro-4,5-dimethylphenol is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . It is also known by other names such as 2-chloro-4,5-xylenol and 3,4-dimethyl-6-chlorophenol . This compound is a chlorinated derivative of phenol and is characterized by the presence of two methyl groups and one chlorine atom attached to the benzene ring.
科学研究应用
2-氯-4,5-二甲基苯酚在科学研究中有多种应用:
化学: 它被用作合成各种有机化合物的中间体,以及化学反应中的试剂。
生物学: 该化合物因其抗菌性能而被研究,并有可能用于消毒剂和防腐剂.
医学: 目前正在进行研究以探索其潜在的治疗应用,包括在伤口清洁溶液和防腐剂配方中的应用.
工业: 它被用于生产特种化学品,并用作某些配方的防腐剂。
安全和危害
2-Chloro-4,5-dimethylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
作用机制
2-氯-4,5-二甲基苯酚的作用机制涉及它与微生物细胞膜的相互作用,导致膜完整性破坏并抑制微生物生长 . 该化合物的酚类结构使它能够穿透细胞膜,干扰重要的细胞过程,最终导致细胞死亡。
准备方法
合成路线和反应条件
2-氯-4,5-二甲基苯酚的合成可以通过多种方法实现。一种常见的方法是用硫酰氯作为氯化剂对3,4-二甲基苯酚进行氯化。 反应通常在四氯乙烯等溶剂和三氯化铝等催化剂的存在下进行 . 反应条件包括在30-45°C下进行4-6小时的低温氯化阶段,然后在50-65°C下进行1-2小时的高温氯化阶段 .
工业生产方法
在工业环境中,2-氯-4,5-二甲基苯酚的生产可能涉及大规模氯化工艺,并优化反应条件以确保高产率和纯度。使用连续流反应器和先进的分离技术可以提高生产过程的效率。
化学反应分析
反应类型
2-氯-4,5-二甲基苯酚会发生各种化学反应,包括:
氧化反应: 该化合物可以被氧化生成相应的醌类或其他氧化衍生物。
还原反应: 还原反应可以将该化合物转化为氯化程度较低或脱氯的苯酚。
取代反应: 该化合物中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化反应: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原反应: 常用还原剂包括硼氢化钠和氢化铝锂。
取代反应: 甲醇钠或乙醇钠等亲核试剂可以促进取代反应。
主要生成产物
氧化反应: 形成醌类或羟基化衍生物。
还原反应: 形成氯化程度较低的苯酚。
取代反应: 形成具有不同官能团的取代苯酚。
相似化合物的比较
类似化合物
- 2-氯-4,5-二甲苯酚
- 3,4-二甲基-6-氯苯酚
- 6-氯-3,4-二甲苯酚
比较
2-氯-4,5-二甲基苯酚由于其在苯环上的特定取代模式而独一无二,赋予其独特的化学和生物学特性。 与其他类似化合物相比,它表现出增强的抗菌活性,并具有稳定性,使其成为各种应用中宝贵的化合物 .
属性
IUPAC Name |
2-chloro-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJLBXHRBFLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041404 | |
| Record name | 2-Chloro-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-04-5 | |
| Record name | 2-Chloro-4,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,5-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-4,5-dimethylphenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Chloro-4,5-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601F79M480 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-4,5-dimethylphenol react differently from its bromo- and iodo- counterparts when oxidized by Fremy's salt?
A1: The research article [] investigates the halogen shift occurring in 2-halo-4,5-dimethylphenols when oxidized by Fremy's salt. While 2-bromo-6-deuterio-4,5-dimethylphenol undergoes a 1,3-bromine shift to yield mainly 3-bromo-4,5-dimethylpyrocatechol, the 2-chloro analog shows less pronounced reactivity. Oxidation of 2-chloro-4,5-dimethylphenol yields a mixture of 4,5-dimethylpyrocatechol (major product) and 3-chloro-4,5-dimethylpyrocatechol (minor product) []. This suggests that while a 1,3-chlorine shift is possible, it is less favorable than the bromine shift. Interestingly, the 2-iodo compound yields only 4,5-dimethylpyrocatechol, indicating no 1,3-iodine shift occurs under these conditions []. This difference in reactivity can be attributed to the differences in halogen size and electronegativity influencing the reaction mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one](/img/structure/B75592.png)


